1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
1-(3,4-Dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid derivative featuring a 3,4-dichlorophenyl substitution at the N-1 position of the pyrimidinedione core.
Properties
CAS No. |
340216-43-5 |
|---|---|
Molecular Formula |
C10H6Cl2N2O2S |
Molecular Weight |
289.13 |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C10H6Cl2N2O2S/c11-6-2-1-5(3-7(6)12)14-9(16)4-8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) |
InChI Key |
YKDQVWZQAYGGRR-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(=S)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the reaction of 3,4-dichlorobenzaldehyde with thiourea under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings.
Chemical Reactions Analysis
1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols
Scientific Research Applications
Chemistry
In the field of chemistry, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:
- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Reduction reactions can yield reduced derivatives using sodium borohydride.
- Substitution Reactions : The chlorine atoms can be substituted with nucleophiles such as amines or thiols.
These properties make it valuable in developing new materials with specific desired characteristics.
Biology
The compound exhibits significant biological activities, particularly as an antimicrobial agent. Research has indicated its effectiveness against various bacterial and fungal strains.
Biological Activity Overview :
- Exhibits antimicrobial properties by disrupting microbial cell membranes.
- Potential anticancer activity through inhibition of key enzymatic pathways involved in cell growth and proliferation.
Case Studies and Research Findings
Several studies have explored the applications of this compound in detail:
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant bacterial strains. The minimum inhibitory concentration (MIC) values demonstrated its potential as a therapeutic agent in treating infections caused by resistant pathogens .
Anticancer Properties
Research conducted by the American Chemical Society indicated that 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets within cells. The compound is believed to interfere with key enzymatic pathways, leading to the inhibition of cell growth and proliferation. In the case of its antimicrobial activity, it may disrupt the integrity of microbial cell membranes or inhibit essential enzymes required for microbial survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticonvulsant Activity
- Chlorophenyl Derivatives :
- 1-(Substituted Phenyl)-3-[(5-Substituted Phenyl)-1,3,4-Thiadiazol-2-yl]-2-Thioxodihydropyrimidine-4,6(1H,5H)-Diones (e.g., 121a–w):
- Compounds with 2-Cl, 4-Cl, and 4-NO₂ substitutions exhibited potent anticonvulsant activity in the maximal electroshock (MES) test. Notably, 4-chlorophenyl derivatives showed reduced neurotoxicity compared to phenytoin .
Comparison : The 3,4-dichlorophenyl group in the target compound may enhance anticonvulsant potency due to synergistic electron-withdrawing effects, though direct data are lacking.
Para-Chlorophenyl Analog :
- 1-(4-Chlorophenyl)-2-Thioxodihydropyrimidine-4,6(1H,5H)-Dione (CAS 28921-30-4):
Cytotoxicity and Antiproliferative Activity
- 5-[[(2-Chloro-4-Nitrophenyl)Amino]Methylene]-2-Thioxodihydropyrimidine-4,6(1H,5H)-Dione (7d): Demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 13.3 μM), highlighting the role of nitro and chloro groups in enhancing antiproliferative activity .
Antioxidant and Anti-inflammatory Activity
- Hydroxy- and Methoxy-Substituted Analogs :
- 5-[4-Hydroxy-3-Methoxybenzyl]-2-Thioxodihydropyrimidine-4,6(1H,5H)-Dione (2d) :
- Exhibited 84.07% radical scavenging activity (IC₅₀ = 42.9 μM), comparable to standard antioxidants. The phenolic hydroxyl group is critical for this activity . Comparison: The 3,4-dichlorophenyl group in the target compound, being electron-withdrawing, likely reduces antioxidant efficacy compared to electron-donating substituents (e.g., -OH, -OCH₃).
Physical and Spectral Properties
Melting Points and Stability
- Hydrazono Derivatives (): Compounds like 5-(2-(4-Methoxyphenyl)Hydrazono)-2-Thioxodihydropyrimidine-4,6(1H,5H)-Dione (4′e) showed high melting points (>280°C), attributed to extended conjugation and intermolecular hydrogen bonding. Comparison: The 3,4-dichlorophenyl group may increase melting points due to halogen-based intermolecular interactions, though specific data are unavailable.
Spectral Characterization
- 5-(3,4-Dimethoxybenzylidene)-1,3-Diethyl-2-Thioxodihydropyrimidine-4,6(1H,5H)-Dione :
Tabulated Comparison of Key Analogs
Biological Activity
1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic compound belonging to the thioxodihydropyrimidine class. Its unique structure, characterized by a pyrimidine core and thioamide group, makes it a subject of interest in medicinal chemistry. The presence of two chlorine atoms enhances its biological activity, suggesting potential applications in pharmacology.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains. Below are key findings related to its biological effects:
Anticancer Activity
-
Cell Line Studies : Preliminary studies have shown that 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione demonstrates cytotoxic effects against various cancer cell lines. For instance:
- HL-60 (Human Leukemia) : Exhibited notable inhibition of cell growth.
- A549 (Lung Cancer) : The compound showed promising antiproliferative activity.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells via activation of caspases. This suggests that its anticancer properties may be linked to its ability to trigger programmed cell death pathways.
- Structure-Activity Relationship (SAR) : The presence of dichloro substituents significantly enhances the biological activity compared to similar compounds lacking these groups.
Antimicrobial Activity
- In Vitro Studies : 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown effectiveness against various microbial strains. Its broad-spectrum activity suggests potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Biological Activity | Unique Properties |
|---|---|---|
| 1-(3-Chlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Antimicrobial | Less potent than dichlorophenyl derivative |
| 1-(Phenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Moderate cytotoxicity | Lacks broad-spectrum activity |
| 1-(4-Methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Anticancer properties | Enhanced solubility in organic solvents |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione:
- Study by Alam et al. (2011) : Investigated the synthesis of various thiohydro-pyrimidines and their cytotoxic effects against human cancer cell lines including A549 and SK-MEL-2. The study concluded that modifications to the substituents significantly impacted biological activity.
- Study by Jakovljević et al. (2017) : Reported on the anticancer activity of thioxodihydropyrimidines derived from phenolic acids against human lung cancer cell lines. The findings indicated that certain derivatives exhibited superior antiproliferative effects compared to standard chemotherapeutics like doxorubicin.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 2-thioxodihydropyrimidine-dione derivatives, and how can they be optimized for analogs like 1-(3,4-dichlorophenyl)-substituted compounds?
- Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and thiobarbituric acid derivatives under acidic or basic conditions. For example, describes synthesizing dihydropyrimidine-thiones via refluxing ketones with thiocyanate salts and aromatic amines in acetone. Optimization may involve solvent choice (e.g., dry acetone), reaction time (3–5 hours), and purification via recrystallization (methanol/water mixtures). Structural confirmation is typically achieved using FT-IR, NMR, and X-ray crystallography .
Q. How does the 3,4-dichlorophenyl substituent influence the compound’s radical scavenging activity compared to other aromatic substitutions?
- Methodological Answer : Substituents on the aromatic ring critically determine antioxidant efficacy. and highlight that hydroxyl or methoxy groups (e.g., dihydroxy or dimethoxy substituents) enhance radical scavenging via hydrogen bonding or electron-donating effects, achieving IC50 values <50 μM. In contrast, halogenated substituents (e.g., 3,4-dichlorophenyl) may reduce polarity, potentially lowering activity. Comparative studies using DPPH/ABTS assays and structure-activity relationship (SAR) modeling are recommended to quantify these effects .
Q. What analytical techniques are used to characterize metal complexation with 2-thioxodihydropyrimidine-dione derivatives?
- Methodological Answer : UV-Vis spectrophotometry is a primary tool for studying metal-ligand interactions. and detail the use of hard-model chemometric methods to determine stability constants (logβ) for Cu(II) and Hg(II) complexes. Protonation constants are measured in ethanol-water mixtures, and Job’s method validates stoichiometry. FT-IR and conductometry further confirm coordination via sulfur and oxygen atoms .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound’s anti-inflammatory effects?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability. demonstrates that oral administration of related thiobarbiturates in C57BL/6 mice suppressed LPS-induced NF-κB activation, while RAW264.7 macrophage assays showed direct inhibition of ROS and iNOS. To reconcile differences, researchers should:
- Perform pharmacokinetic studies (e.g., plasma half-life, tissue distribution).
- Use ex vivo models (e.g., liver homogenates) to assess metabolite activity.
- Validate targets (e.g., PTEN/AKT signaling) across models via Western blotting .
Q. What structure-activity relationship (SAR) insights guide the design of 2-thioxodihydropyrimidine-diones as enzyme inhibitors (e.g., EndoG or polymerases)?
- Thiobarbiturate core : Essential for binding to EndoG’s catalytic site (IC50 ~0.6 mM).
- Aromatic substituents : Bulky groups (e.g., naphthoylindole in PNR-3-80) enhance selectivity by occupying hydrophobic pockets.
- Halogenation : Chlorine atoms (e.g., 3,4-dichlorophenyl) may improve membrane permeability.
Advanced SAR studies should combine molecular docking, mutagenesis assays, and kinetic analyses (e.g., fluorescence-based polymerase inhibition assays) .
Q. How do stability constants of metal complexes impact the compound’s biological or catalytic applications?
- Methodological Answer : High logβ values (e.g., logβ = 4.2 for Cu(II) complexes in acetonitrile) suggest strong metal affinity, which could:
- Enhance cytotoxicity : Metal coordination may facilitate DNA intercalation or redox cycling.
- Enable catalytic applications : Cu(II) complexes might mimic superoxide dismutase (SOD) activity.
Researchers should compare stability constants across solvents (e.g., aqueous vs. organic) and correlate with bioactivity using chelation control experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
